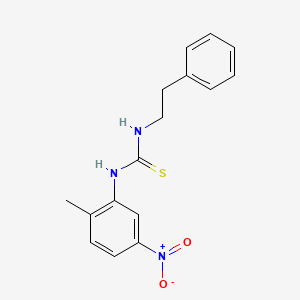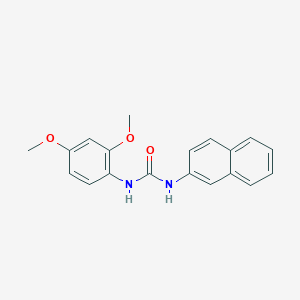
3-(4-methoxyphenoxy)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxy)-N-phenylpropanamide, also known as MPP, is a synthetic compound that has been used in scientific research for various purposes. MPP belongs to the class of amides, and its chemical formula is C16H17NO3.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of specific cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to cell damage and death. This compound has also been shown to modulate the activity of ion channels, which play a critical role in the regulation of cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of oxidative stress-induced damage to cells, and the modulation of ion channel activity. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of specific proteins involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methoxyphenoxy)-N-phenylpropanamide in lab experiments is its ability to modulate specific cellular signaling pathways, making it a useful tool for studying the function of these pathways. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the specific mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 3-(4-methoxyphenoxy)-N-phenylpropanamide, including the exploration of its potential use as a therapeutic agent for the treatment of cancer, the investigation of its role in modulating ion channel activity, and the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in various experimental settings.
Méthodes De Synthèse
3-(4-methoxyphenoxy)-N-phenylpropanamide can be synthesized by using a multi-step process that involves the reaction of 4-methoxyphenol with 3-bromopropionyl chloride, followed by the reaction of the resulting product with aniline. The final product is then purified using column chromatography. This synthesis method has been reported in various research articles and is considered a reliable method for the production of this compound.
Applications De Recherche Scientifique
3-(4-methoxyphenoxy)-N-phenylpropanamide has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer, as a tool for studying the role of specific proteins in cellular signaling pathways, and as a probe for investigating the function of ion channels. This compound has also been used in studies exploring the effects of oxidative stress on cellular function and the potential use of antioxidants as a therapeutic approach.
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBAVPORDISHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)
![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

